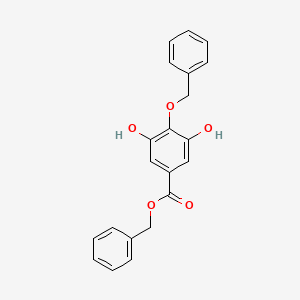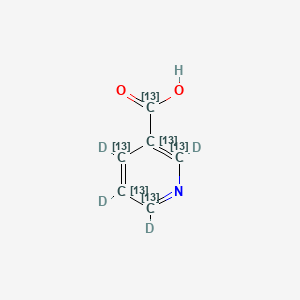![molecular formula C18H18ClNO B565061 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine CAS No. 1159977-20-4](/img/structure/B565061.png)
5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine is a chemical compound belonging to the dibenzazepine family This compound is characterized by its unique structure, which includes a chloropropyl group and a formyl group attached to the dibenzazepine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine typically involves the reaction of 10,11-dihydro-5H-dibenz[b,f]azepine with 3-chloropropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The formyl group can be introduced through a subsequent formylation reaction using formic acid or a formylating agent like formamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as the laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-(3-Carboxypropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine.
Reduction: 5-(3-Hydroxymethylpropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine.
Substitution: 5-(3-Substituted propyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine derivatives.
科学研究应用
5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine is not fully elucidated. it is believed to interact with specific molecular targets, potentially including ion channels and receptors in the nervous system. This interaction may modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine
- 5-(3-Chloropropyl)-5H-dibenz[b,f]azepine
- Carbamazepine
Uniqueness
5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine is unique due to the presence of both a chloropropyl group and a formyl group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds like carbamazepine, it may offer different pharmacological profiles and applications .
属性
IUPAC Name |
11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-10-3-11-20-17-5-2-1-4-15(17)7-8-16-12-14(13-21)6-9-18(16)20/h1-2,4-6,9,12-13H,3,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKKLVKYXRKPTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=O)N(C3=CC=CC=C31)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675756 |
Source


|
| Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-20-4 |
Source


|
| Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)










![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)
